molecular formula C15H16N6O3 B1497390 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine CAS No. 825619-29-2

4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine

Cat. No. B1497390
CAS RN: 825619-29-2
M. Wt: 328.33 g/mol
InChI Key: OQQIOPRGBAMXDX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a nitro group (-NO2), a pyrazole ring, a benzimidazole ring, and a morpholine ring . These functional groups suggest that the compound could have a variety of chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially interact with each other through pi stacking or other intermolecular forces .


Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which could make the compound reactive. The heterocyclic rings could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group could contribute to the compound’s reactivity, while the morpholine ring could influence its solubility .

Advantages and Limitations for Lab Experiments

4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified for use in cell-based assays and animal studies. It has been shown to exhibit potent biological effects at low concentrations, which allows for the use of lower doses in experimental settings. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy in some experimental models. It also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of this compound in other biological processes, such as autophagy and mitochondrial function. Additionally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of cancer, inflammation, and neurological disorders.

Scientific Research Applications

4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine has been used in a range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological research, this compound has been found to enhance the survival of neurons and improve cognitive function.

properties

IUPAC Name

4-[[2-(4-nitro-1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c22-21(23)13-8-16-19-14(13)15-17-11-2-1-10(7-12(11)18-15)9-20-3-5-24-6-4-20/h1-2,7-8H,3-6,9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQIOPRGBAMXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735639
Record name 5-[(Morpholin-4-yl)methyl]-2-(4-nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

825619-29-2
Record name 5-[(Morpholin-4-yl)methyl]-2-(4-nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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